tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is an organic compound with the molecular formula C14H28N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-(2-methoxyethyl)piperidine in the presence of a suitable base. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
- tert-Butyl (4-piperidinylmethyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H28N2O3 |
---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyethyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16(4)14(8-11-18-5)6-9-15-10-7-14/h15H,6-11H2,1-5H3 |
InChI Key |
GUURGUMYAQVDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)CCOC |
Origin of Product |
United States |
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